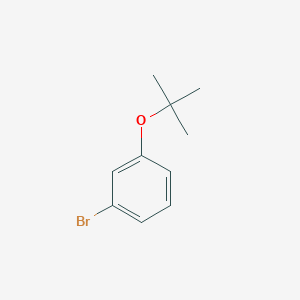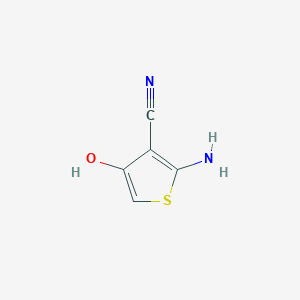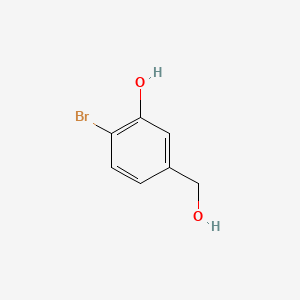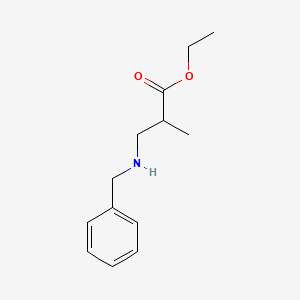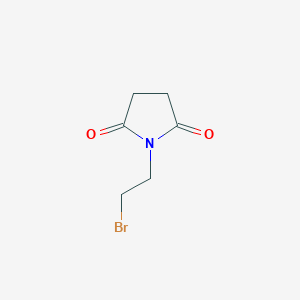![molecular formula C17H16O3 B1282922 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid CAS No. 51994-35-5](/img/structure/B1282922.png)
5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Descripción general
Descripción
The compound 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly mentioned in the provided papers. However, the synthesis and characterization of related compounds with complex structures have been reported. For instance, enantiomers of 5- and 6-methyloctanoic acids were synthesized from diols, which were then alkylated and further processed to achieve high configurational purity . Although this does not directly describe the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, the methodologies used for synthesizing and characterizing complex organic compounds could be relevant.
Synthesis Analysis
The synthesis of complex organic acids often involves multiple steps, including alkylation, reduction, and oxidation. In the synthesis of enantiomers of 5- and 6-methyloctanoic acids, a multi-step process was employed starting from diols, which were alkylated with para-methylbenzyl bromide, followed by several other steps to achieve the final product . This process included the formation of diastereomeric amides, reductive cleavage, and oxidation. Such a synthesis route could potentially be adapted for the synthesis of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, considering the structural similarities in terms of complex aromatic systems and the presence of carboxylic acid groups.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provides insights into the crystal structure and intermolecular interactions, such as hydrogen bonding, which are key factors in the stability and properties of the compound . Although the structure of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is not directly analyzed, the techniques and findings from this study could be applied to analyze its molecular structure, especially considering the aromatic components and potential for hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of complex organic molecules are often intricate and require careful analysis. The synthesis of enantiomers of 5- and 6-methyloctanoic acids involved a series of reactions, including alkylation, amide formation, and oxidation . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and reactivity of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid. Understanding these reactions can provide insights into the potential reactivity and chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, they do offer a glimpse into the properties of structurally complex organic compounds. For example, the nonlinear optical activity of the molecule studied in paper is attributed to a small energy gap between the frontier molecular orbitals. Such properties are important for applications in materials science and could be relevant when considering the properties of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Metabolite Analysis : The synthesis of compounds related to 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid has been explored in various studies. For instance, derivatives of biphenyl esters, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, have been synthesized and examined for their anti-tyrosinase activities. These studies also involve molecular docking for understanding the inhibitory effects on tyrosinase (Kwong et al., 2017).
Structural Analysis and Heterocycle Formation : Research into the structures of related compounds, such as saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones prepared from 4-oxopentanoic acid, provides insights into the formation of complex heterocycles containing both heterocyclic and carbo(bi)cyclic rings. This research contributes to a deeper understanding of molecular structures and interactions (Kivelä et al., 2003).
Biomedical Applications
- Biological Activity Analysis : In the realm of pharmacology and medicine, studies on derivatives of 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, such as biphenyl-based compounds, are crucial for understanding their potential in treating conditions like hypertension and inflammation. These studies often involve the synthesis and evaluation of various derivatives for their pharmacological activities (Zheng et al., 2010).
Environmental and Microbial Studies
- Degradation and Environmental Impact : The degradation pathways of biphenyl compounds, including 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid, are essential for understanding their environmental impact. Studies like the degradation of biphenyl by Mycobacterium sp. strain PYR-1 provide valuable insights into the metabolic pathways and potential environmental biodegradation processes of these compounds (Moody et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would depend on its potential applications. Biphenyl compounds have been used in a variety of applications, including the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Propiedades
IUPAC Name |
5-oxo-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBBXORYRVHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546919 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51994-35-5 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



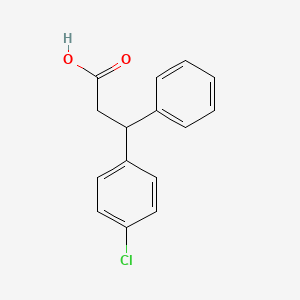

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
